Phosphorodithioic acid,O,O-bis(1-methylethyl) ester, potassium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) is an organophosphorus compound with the molecular formula C6H15O2PS2K. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a lubricant additive, providing anti-wear and extreme pressure properties to oils and greases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) typically involves the reaction of phosphorus pentasulfide (P2S5) with isopropanol (C3H8O) under controlled conditions. The reaction proceeds as follows:
P2S5+4C3H8O→2(C3H7O)2PS2H+H2S
The resulting diisopropyl phosphorodithioate is then neutralized with potassium hydroxide (KOH) to form the potassium salt:
(C3H7O)2PS2H+KOH→(C3H7O)2PS2K+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphorothioates and phosphates.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) involves its interaction with metal surfaces and enzymes. The compound forms a protective film on metal surfaces, reducing friction and wear. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, potassium salt (1:1)
- Phosphorodithioic acid, O,O-bis(1-methylethyl) ester
- Phosphorodithioic acid, O,O-dibutyl ester, potassium salt (1:1)
Uniqueness
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) is unique due to its specific ester groups and potassium salt form, which provide distinct solubility and reactivity properties compared to other similar compounds. Its effectiveness as a lubricant additive and its potential biological activities make it a valuable compound in various applications .
Properties
Molecular Formula |
C6H14KOPS2+ |
---|---|
Molecular Weight |
236.4 g/mol |
InChI |
InChI=1S/C6H14OPS2.K/c1-5(2)7-8(9)10-6(3)4;/h5-6H,1-4H3;/q+1; |
InChI Key |
BPAUXQDRMNVSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[P+](=S)SC(C)C.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.